molecular formula C16H22N4O3 B11694417 methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

Cat. No.: B11694417
M. Wt: 318.37 g/mol
InChI Key: SQMXFODMVWYJRA-UHFFFAOYSA-N
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Description

METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves the reaction of a benzodiazole derivative with a morpholine derivative under specific conditions. One common method involves the use of methyl 2-nitrophenylacetic acid, which reacts with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its specific combination of the benzodiazole and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

methyl 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]acetate

InChI

InChI=1S/C16H22N4O3/c1-22-15(21)12-20-14-5-3-2-4-13(14)19(16(20)17)7-6-18-8-10-23-11-9-18/h2-5,17H,6-12H2,1H3

InChI Key

SQMXFODMVWYJRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCOCC3

Origin of Product

United States

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